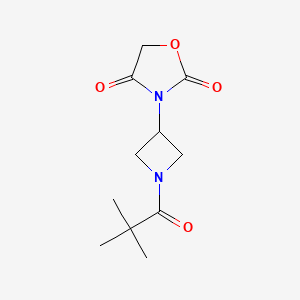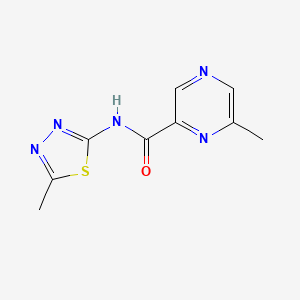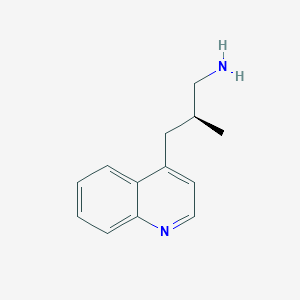![molecular formula C10H9BrN2 B2750598 1-(2-bromoallyl)-1H-benzo[d]imidazole CAS No. 55475-58-6](/img/structure/B2750598.png)
1-(2-bromoallyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoallyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2-bromoallyl group Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole with a bromoallyl halide. One common method is the reaction of benzimidazole with 2-bromoallyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an allylamine derivative, while oxidation can produce N-oxides .
Applications De Recherche Scientifique
1-(2-Bromoallyl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in studies investigating the interaction of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromoallyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The bromoallyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-1H-benzo[d]imidazole: Similar in structure but lacks the bromoallyl group, resulting in different reactivity and biological properties.
1-(2-Chloroallyl)-1H-benzo[d]imidazole: Similar but with a chloroallyl group instead of a bromoallyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness: 1-(2-Bromoallyl)-1H-benzo[d]imidazole is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAGYNZCLCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2750525.png)
![3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2750527.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)
![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2750529.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2750530.png)

![7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)
![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)
